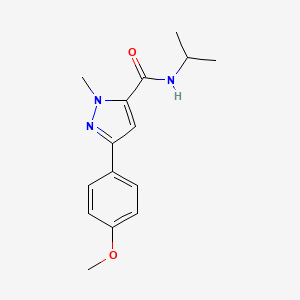![molecular formula C22H24N2O3S B14956807 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide](/img/structure/B14956807.png)
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amide formation to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3-(3,4-dimethoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the thiazole ring.
3,4-dimethoxyacetophenone: Contains the methoxyphenyl group but has a different functional group.
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with an ester functional group.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C22H24N2O3S/c1-15-14-28-22(24-15)18-6-4-5-17(11-18)13-23-21(25)10-8-16-7-9-19(26-2)20(12-16)27-3/h4-7,9,11-12,14H,8,10,13H2,1-3H3,(H,23,25) |
InChIキー |
GYHCPTMEXSOHAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide](/img/structure/B14956726.png)
![N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14956750.png)

![N-(4-methoxyphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14956762.png)
![1-[(2,6-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14956767.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B14956777.png)
![2-isobutyl-N-[2-(2-methoxyphenoxy)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14956779.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14956788.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B14956790.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B14956797.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14956801.png)

![4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14956820.png)
![2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B14956822.png)
